molecular formula C10H10FN5O B11062007 N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11062007
M. Wt: 235.22 g/mol
InChI Key: ACBHCOBQCBCVEY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound characterized by the presence of a fluorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide typically involves the reaction of 2-fluoroaniline with a suitable tetrazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and tetrazole ring may play a role in binding to target molecules, influencing biological activity. Detailed studies on the molecular targets and pathways involved are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-fluorophenyl)-3-(1H-tetrazol-1-yl)propanamide is unique due to its specific combination of a fluorophenyl group and a tetrazole ring

Properties

Molecular Formula

C10H10FN5O

Molecular Weight

235.22 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C10H10FN5O/c11-8-3-1-2-4-9(8)13-10(17)5-6-16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)

InChI Key

ACBHCOBQCBCVEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C=NN=N2)F

solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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